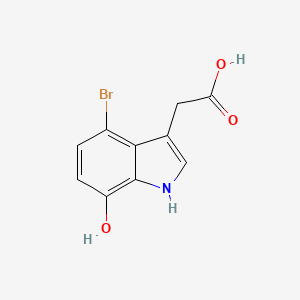

2-(4-Bromo-7-hydroxy-1H-indol-3-yl)acetic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H8BrNO3 |

|---|---|

Molekulargewicht |

270.08 g/mol |

IUPAC-Name |

2-(4-bromo-7-hydroxy-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H8BrNO3/c11-6-1-2-7(13)10-9(6)5(4-12-10)3-8(14)15/h1-2,4,12-13H,3H2,(H,14,15) |

InChI-Schlüssel |

ZVPCFIQHYUYQAY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C(=CNC2=C1O)CC(=O)O)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Monograph: 2-(4-Bromo-7-hydroxy-1H-indol-3-yl)acetic Acid

The following technical guide details the structural properties, synthetic pathways, and biological applications of 2-(4-Bromo-7-hydroxy-1H-indol-3-yl)acetic acid . This specific substituted indole-3-acetic acid (IAA) scaffold represents a high-value chemotype in medicinal chemistry, particularly for targeting protein tyrosine phosphatases (PTP1B) and as a synthetic auxin mimic in agrochemical research.

Chemical Identity & Structural Analysis[1][2][3][4]

This molecule combines the classic indole-3-acetic acid pharmacophore with specific halogen and hydroxyl substitutions that dramatically alter its electronic and steric profile compared to the parent IAA.

Nomenclature & Identifiers

-

IUPAC Name: 2-(4-Bromo-7-hydroxy-1H-indol-3-yl)acetic acid

-

Common Scaffold: 4-Bromo-7-hydroxy-IAA

-

Molecular Formula:

-

Molecular Weight: 270.08 g/mol [1]

-

Key Isomer Note: Distinct from its regioisomer 7-bromo-4-hydroxy-IAA (PubChem CID 129948801). The 4-bromo substituent occupies the "bay region" of the indole, creating significant steric pressure on the C3-sidechain.

Physicochemical Profile (Predicted)

| Property | Value (Predicted) | Significance |

| LogP | 1.8 – 2.2 | Moderate lipophilicity; the 4-Br increases LogP, while 7-OH decreases it, balancing membrane permeability. |

| pKa (Carboxyl) | ~4.7 | Standard carboxylic acid behavior; anionic at physiological pH. |

| pKa (Phenol) | ~9.5 | The 7-OH is a weak acid; likely protonated at physiological pH unless interacting with a basic residue. |

| H-Bond Donors | 3 (NH, OH, COOH) | High capacity for specific binding site interactions. |

| H-Bond Acceptors | 3 | The carbonyl and hydroxyl oxygen atoms. |

| Topological Polar Surface Area | ~70 Ų | Good oral bioavailability predictor (<140 Ų). |

Structural Logic

-

4-Bromo Substituent: Acts as a hydrophobic "clamp." In PTP1B inhibitors, hydrophobic groups at the 4-position often displace ordered water molecules in the active site, increasing binding entropy.

-

7-Hydroxy Group: Provides a critical hydrogen bond donor/acceptor handle. Unlike the 5- or 6-positions, the 7-position faces the "bottom" of the binding pocket in many kinase/phosphatase dockings, potentially interacting with backbone carbonyls.

Retrosynthetic Analysis & Production Strategy

Synthesis of this compound requires careful regiochemical control to establish the 4,7-substitution pattern before installing the acetic acid tail.

Retrosynthetic Pathway (DOT Diagram)

The following diagram illustrates the logical disconnection of the target molecule into accessible precursors.

Recommended Synthetic Protocol

Context: Direct alkylation of indoles with chloroacetic acid often leads to N-alkylation (position 1) rather than C-alkylation (position 3). Therefore, the Gramine Route or Glyoxylic Acid Route is preferred. The protocol below utilizes the Glyoxylic Acid condensation, which is generally higher yielding for electron-rich indoles.

Pre-requisites

-

Starting Material: 4-Bromo-7-methoxyindole (The phenol is protected as a methyl ether to prevent side reactions; 4-bromo-7-hydroxyindole is susceptible to oxidation).

-

Solvents: Acetic acid, Methanol, Dichloromethane (DCM).

-

Reagents: Glyoxylic acid monohydrate, Sodium borohydride (

), Boron tribromide (

Step-by-Step Methodology

Step 1: Condensation (Formation of the Indole-3-glycolic acid derivative)

-

Dissolve 4-Bromo-7-methoxyindole (1.0 eq) in glacial acetic acid (0.5 M concentration).

-

Add Glyoxylic acid monohydrate (1.2 eq) slowly.

-

Add a catalyst: Potassium hydroxide (2.0 eq) in methanol (slow addition) or use acidic conditions (

) if the indole is sensitive to base. Note: For 4-bromo indoles, acidic catalysis is often safer to prevent debromination. -

Stir at room temperature for 4–6 hours. The reaction forms the intermediate 3-glycolic acid (or the lactone).

-

Validation: TLC should show consumption of the indole (

in Hex/EtOAc) and appearance of a polar spot.

Step 2: Reduction to Indole-3-Acetic Acid

-

Without full isolation (if using the basic route), or after concentrating the acidic mixture, redissolve the intermediate in Methanol.

-

Cool to 0°C.

-

Add Sodium Borohydride (

, 5.0 eq) portion-wise. Caution: Gas evolution ( -

Reflux for 2 hours to ensure reduction of the benzylic hydroxyl group to the methylene (

). -

Workup: Quench with 1N HCl, extract with Ethyl Acetate, dry over

, and concentrate. -

Purification: Silica gel chromatography (DCM:MeOH 95:5). This yields 2-(4-Bromo-7-methoxy-1H-indol-3-yl)acetic acid .

Step 3: Demethylation (The Critical Step)

Why BBr3? Hydrogenolysis (

-

Dissolve the methoxy intermediate in anhydrous DCM under Nitrogen/Argon.

-

Cool to -78°C (Dry ice/acetone bath).

-

Add Boron Tribromide (

, 1M in DCM, 3.0 eq) dropwise. -

Allow to warm to 0°C over 2 hours.

-

Quench: Pour carefully onto ice water.

-

Isolation: Extract the aqueous layer (the product is an acid) with Ethyl Acetate.

-

Recrystallization: From Water/Ethanol.

Biological Applications & Mechanism

Target: Protein Tyrosine Phosphatase 1B (PTP1B)

Indole-3-acetic acid derivatives are well-documented pharmacophores for PTP1B, a negative regulator of insulin signaling. Inhibiting PTP1B is a strategy for treating Type 2 Diabetes and Obesity.

-

Mechanism: The carboxylic acid moiety mimics the phosphate group of the phosphotyrosine substrate.

-

Role of 4-Br: The 4-bromo substituent targets the "second aryl phosphate binding site" or specific hydrophobic pockets (Site B) near the catalytic center (Site A), improving selectivity over other phosphatases (like TCPTP).

-

Role of 7-OH: Provides secondary anchoring via hydrogen bonding to Arg/Asp residues in the active site entrance.

Target: Auxin Signaling (Agrochemical)

As a structural analog of the natural plant hormone Indole-3-acetic acid (Auxin), this molecule likely exhibits herbicidal or growth-regulating activity.

-

Activity: 4-substituted auxins (e.g., 4-Cl-IAA) are often resistant to degradation by peroxidase enzymes, leading to "super-auxin" effects (uncontrolled growth/herbicide action).

Signaling Pathway Visualization

[5][6][7]

Key Experimental Data Summary

When characterizing the synthesized compound, the following spectral signatures are diagnostic.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (DMSO-d6) | Indole NH (Broad singlet). | |

| Carboxylic Acid OH. | ||

| Phenolic 7-OH. | ||

| H-5 Proton (Coupled to H-6). | ||

| H-6 Proton. | ||

| Methylene | ||

| 13C NMR | ~174 ppm | Carboxyl Carbon (C=O). |

| ~105-115 ppm | C-4 (C-Br) and C-7 (C-OH) shifts. | |

| Mass Spec (ESI-) | [M-H]- = 268/270 | Characteristic 1:1 Isotope pattern for Bromine ( |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 129948801, 7-Bromo-4-hydroxy-1H-indole-3-acetic acid. (Note: Isomer Reference). Retrieved from [Link]

-

Ji, Y., et al. (2020). "Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1."[2] International Journal of Molecular Sciences, 21(5), 1579.[2][3] Retrieved from [Link][4]

Sources

- 1. 7-Bromo-4-hydroxy-1H-indole-3-acetic acid | C10H8BrNO3 | CID 129948801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

The Emerging Therapeutic Potential of 4-Bromo-7-Hydroxyindole Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The indole nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with profound biological activities. Its inherent ability to interact with a multitude of biological targets has cemented its status as a "privileged scaffold" in drug discovery. Within this diverse chemical family, halogenated and hydroxylated derivatives have garnered significant attention for their enhanced and often novel pharmacological profiles. This technical guide delves into the burgeoning field of 4-bromo-7-hydroxyindole derivatives, providing a comprehensive overview of their synthesis, biological activities, and therapeutic potential for researchers, scientists, and drug development professionals. By synthesizing current knowledge and providing actionable experimental protocols, this document aims to catalyze further exploration into this promising class of compounds.

The Indole Scaffold: A Foundation for Diverse Biological Activity

The indole ring system, an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring, is a recurring motif in biologically active molecules. Its unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond donor, coupled with the lipophilic nature of the bicyclic structure, allow indole derivatives to bind to a wide range of enzymes and receptors. This versatility has led to the development of indole-based drugs for a myriad of therapeutic areas, including oncology, infectious diseases, and neurology.[1]

Strategic Functionalization: The Impact of Bromine and Hydroxyl Moieties

The introduction of bromine and hydroxyl groups onto the indole scaffold is a well-established strategy to modulate the physicochemical and pharmacological properties of the parent molecule.

The Influence of Bromination on Biological Activity

The incorporation of a bromine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Bromine's electron-withdrawing nature can also influence the electronic distribution within the indole ring, thereby modulating its reactivity and interaction with biological macromolecules.

Studies on various brominated indoles have revealed a spectrum of biological activities, including:

-

Anti-inflammatory Effects: The position of the bromine atom on the indole ring has been shown to significantly affect anti-inflammatory activity.[2] For instance, in a study on brominated isatins, the inhibitory activity against nitric oxide (NO), a key inflammatory mediator, followed the order of 5-bromo > 6-bromo > 7-bromo.[2] This highlights the critical role of positional isomerism in determining the biological efficacy of brominated indoles.

-

Anticancer and Antimicrobial Potential: 4-Bromo-7-azaindole, a structurally related heterocyclic compound, has been identified as a valuable building block in the synthesis of molecules with potential anticancer and antimicrobial properties.[3] It is also utilized in the development of tyrosine kinase inhibitors, a class of targeted cancer therapeutics.[3] Furthermore, 4-bromoindole has demonstrated antibacterial activity, with a minimum inhibitory concentration (MIC) of 50 μg/mL against Vibrio parahaemolyticus.[4]

The Role of the 7-Hydroxy Group in Modulating Activity

The hydroxyl group, particularly at the 7-position of the indole ring, can significantly impact a molecule's biological activity through its ability to form hydrogen bonds and participate in metabolic transformations.

-

Antimicrobial and Antibiofilm Activity: 7-Hydroxyindole has been shown to possess potent antimicrobial and antibiofilm properties.[5] Studies have demonstrated its ability to inhibit the formation of biofilms by extensively drug-resistant Acinetobacter baumannii (XDRAB) and even eradicate mature biofilms at sub-inhibitory concentrations.[5] Mechanistically, 7-hydroxyindole has been found to downregulate the expression of genes involved in quorum sensing, a key bacterial communication system that governs biofilm formation and virulence.[5]

-

Neuroprotective Effects: Hydroxyindoles, as a class, have demonstrated neuroprotective capabilities. Specifically, 4-hydroxyindole has been shown to protect neuronal cells from ferroptotic toxicity, a form of iron-dependent programmed cell death implicated in neurodegenerative diseases.[6] The position of the hydroxyl group on the indole ring appears to be a critical determinant of this protective effect.[6]

4-Bromo-7-Hydroxyindole Derivatives: A Synthesis of Potent Biological Activities

The combination of a bromine atom at the 4-position and a hydroxyl group at the 7-position of the indole scaffold presents a compelling strategy for the design of novel therapeutic agents. While direct and extensive studies on this specific substitution pattern are still emerging, the known activities of singly substituted analogs provide a strong rationale for their investigation. The synergistic or additive effects of these two functional groups could lead to compounds with enhanced potency and novel mechanisms of action across several therapeutic areas.

Anticancer Potential

The established role of 4-bromo-7-azaindole as a precursor for tyrosine kinase inhibitors suggests that 4-bromo-7-hydroxyindole derivatives could also serve as valuable scaffolds for the development of novel anticancer agents.[3] The hydroxyl group at the 7-position could provide an additional point of interaction with the kinase active site, potentially enhancing binding affinity and selectivity.

Antimicrobial Activity

Given the individual antimicrobial and antibiofilm activities of 4-bromoindole and 7-hydroxyindole, it is highly probable that 4-bromo-7-hydroxyindole derivatives will exhibit significant antibacterial and antibiofilm properties.[4][5] The combination of the lipophilic bromine atom, which may facilitate membrane permeation, and the hydrogen-bonding hydroxyl group could lead to a dual-action mechanism that disrupts bacterial cell integrity and communication.

Neuroprotective and Anti-inflammatory Applications

The demonstrated neuroprotective effects of 4-hydroxyindole against ferroptosis and the anti-inflammatory properties of brominated indoles suggest that 4-bromo-7-hydroxyindole derivatives could be promising candidates for the treatment of neurodegenerative and inflammatory conditions.[2][6] The antioxidant properties of the hydroxyindole moiety combined with the anti-inflammatory effects of the brominated ring system could offer a multi-pronged approach to combating the complex pathologies of these diseases.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of 4-bromo-7-hydroxyindole derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Evaluation of Anticancer Activity

A fundamental step in assessing the anticancer potential of novel compounds is to determine their cytotoxicity against various cancer cell lines.

Protocol: MTT Cell Viability Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 4-bromo-7-hydroxyindole derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Assessment of Antimicrobial Activity

Determining the minimum inhibitory concentration (MIC) is a standard method for quantifying the antimicrobial efficacy of a compound.

Protocol: Broth Microdilution MIC Assay

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

-

Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the 4-bromo-7-hydroxyindole derivatives in MHB in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Evaluation of Neuroprotective Effects

Assessing the ability of a compound to protect neuronal cells from oxidative stress-induced death is a key indicator of its neuroprotective potential.

Protocol: H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells into 96-well plates and allow them to differentiate into a neuronal phenotype by treating with retinoic acid for 5-7 days.

-

Pre-treatment: Treat the differentiated cells with various concentrations of the 4-bromo-7-hydroxyindole derivatives for 24 hours.

-

Oxidative Stress Induction: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the wells at a final concentration of 100-200 µM and incubate for another 24 hours. Include a control group (no H₂O₂) and an H₂O₂-only group.

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described in section 4.1.

-

Data Analysis: Compare the viability of cells pre-treated with the compounds to the H₂O₂-only group to determine the neuroprotective effect.

Structure-Activity Relationship (SAR) and Future Directions

The preliminary data on related compounds suggest several key avenues for SAR exploration of 4-bromo-7-hydroxyindole derivatives.

-

Substitution at the N1 position: The nature of the substituent on the indole nitrogen can significantly impact activity. Alkylation or arylation at this position should be explored.

-

Modifications at the C2 and C3 positions: Introducing various functional groups at the C2 and C3 positions of the pyrrole ring can modulate the electronic properties and steric profile of the molecule, leading to altered target engagement.

-

Derivatization of the 7-hydroxy group: Etherification or esterification of the 7-hydroxy group can influence the compound's solubility, metabolic stability, and potential for prodrug strategies.

Conclusion: A Call for Further Investigation

4-Bromo-7-hydroxyindole derivatives represent a promising, yet underexplored, area of medicinal chemistry. The convergence of biological activities associated with both the brominated indole and hydroxyindole scaffolds provides a strong impetus for their synthesis and comprehensive biological evaluation. The experimental protocols and strategic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this exciting class of molecules. Further investigation into their mechanisms of action and in vivo efficacy is warranted and has the potential to yield novel drug candidates for a range of challenging diseases.

Data Summary

Table 1: Reported Biological Activities of Related Indole Derivatives

| Compound/Class | Biological Activity | Key Findings | Reference(s) |

| Brominated Indoles | Anti-inflammatory | Bromine position affects activity (5-Br > 6-Br > 7-Br for isatins). | [2] |

| 4-Bromo-7-azaindole | Anticancer, Antimicrobial | Building block for tyrosine kinase inhibitors. | [3] |

| 4-Bromoindole | Antibacterial | MIC of 50 µg/mL against V. parahaemolyticus. | [4] |

| 7-Hydroxyindole | Antimicrobial, Antibiofilm | Inhibits biofilm formation in XDR A. baumannii. | [5] |

| 4-Hydroxyindole | Neuroprotective | Protects against ferroptotic cell death. | [6] |

Visualizations

Diagram 1: General Synthetic Approach to 4-Hydroxyindoles

Caption: A generalized workflow for the synthesis of the 4-hydroxyindole core structure.

Diagram 2: Experimental Workflow for In Vitro Biological Evaluation

Caption: A flowchart illustrating the key stages of in vitro biological testing for novel compounds.

References

-

Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133. [Link]

-

Fernández-Ibáñez, M. A., et al. (2022). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. The Journal of Organic Chemistry, 87(17), 11897-11908. [Link]

-

Miceli, M., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 53. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Morphological alterations of the most active anticancer compounds (4e...). ResearchGate. [Link]

-

Majumdar, S., et al. (2014). Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu2+. RSC Advances, 4(41), 21543-21547. [Link]

-

Al-Amin, M. M., et al. (2023). Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. ACS Chemical Neuroscience, 14(12), 2187-2195. [Link]

-

Zhou, G., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(12), 5257-5267. [Link]

-

Li, G., et al. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, e03388-24. [Link]

-

Ukrinska, S. V., et al. (2021). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Pharmaceuticals, 14(11), 1109. [Link]

-

Abdel-Wahab, B. F., et al. (2022). The inhibitory potency of the most active compounds (4e and 4f) on... ResearchGate. [Link]

-

Raorane, C. J., et al. (2020). Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. Frontiers in Microbiology, 11, 584900. [Link]

-

Ye, W., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1853-1864. [Link]

- Google Patents. (2008). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

Al-Ostath, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(7), 4683-4699. [Link]

-

Ashrafudoulla, M., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 706591. [Link]

-

Singh, A. D., et al. (2017). Synthesis and biological evaluation some new of 7-hydroxy-4-methylcoumarin derivative. Asian Pacific Journal of Health Sciences, 4(4), 114-118. [Link]

-

Szychowska, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5521. [Link]

- Google Patents. (2001). EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.

-

Zhou, G., et al. (2014). Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41. Journal of Medicinal Chemistry, 57(12), 5257-5267. [Link]

-

Shaik, A., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179. [Link]

-

Hu, J., et al. (2020). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]

-

Kumar, A., et al. (2025). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Advances, 15(3), 1619-1631. [Link]

-

Pradhan, G., & Juvale, K. (2025). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 154, 107975. [Link]

-

Ningegowda, R., et al. (2026). One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. Medicinal Chemistry Research, 35(1), 1-16. [Link]

-

Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile Protecting Groups With Biologically Useful Cross-Sections for Two Photon Photolysis. Proceedings of the National Academy of Sciences, 96(4), 1193-1200. [Link]

-

de la Torre-López, E., et al. (2022). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants, 11(2), 335. [Link]

-

Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences of the United States of America, 96(4), 1193-1200. [Link]

-

Al-Warhi, T., et al. (2020). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 25(15), 3388. [Link]

-

Pang, Y., et al. (2022). Anti-Inflammatory Effects of Compounds from Echinoderms. Marine Drugs, 20(11), 693. [Link]

-

Ferreira, R. J., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Pharmaceuticals, 14(2), 133. [Link]

-

O'Boyle, K. M., & Regan, C. M. (1998). Protective effect of 7-nitroindazole against DSP-4 induced noradrenaline depletion in mouse hippocampus. British Journal of Pharmacology, 124(7), 1431-1436. [Link]

-

Miceli, M., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 25(1), 53. [Link]

-

Kim, B., et al. (2020). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. Molecules, 25(1), 1. [Link]

-

Wang, W., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 19(11), 604. [Link]

-

Yahfoufi, N., et al. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences, 24(1), 3. [Link]

-

El-Damasy, A. K., et al. (2022). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

Kumar, A., et al. (2022). Design, synthesis and biological evaluation of substituted pyrazoles endowed with brominated 4-methyl 7-hydroxy coumarin as new scaffolds against Alzheimer's disease. ResearchGate. [Link]

-

Legoabe, L. J., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-Biological Interactions, 343, 109478. [Link]

-

Singh, T., & Sharma, P. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. Bioorganic & Medicinal Chemistry, 36, 116093. [Link]

-

Afzal, O., et al. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 20(1), 43. [Link]

Sources

- 1. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Halogenated Indole-3-Acetic Acid Analogs: A Technical Guide to Plant Physiology & Chemical Biology

Executive Summary

Indole-3-acetic acid (IAA) is the canonical auxin regulating plant morphogenesis. However, the introduction of halogen atoms (F, Cl, Br) onto the indole scaffold creates analogs with radically altered physicochemical properties and biological activities. Among these, 4-chloroindole-3-acetic acid (4-Cl-IAA) stands out as a naturally occurring "super-auxin" found in the Fabeae tribe (e.g., peas, lentils), exhibiting 10–100 fold higher potency than IAA.

This guide analyzes the mechanistic basis of halogenated IAA analogs, exploring their structural interactions with TIR1/AFB receptors, their metabolic stability against GH3 conjugation, and their application in chemical genetics and herbicide development.

The Natural Halogenated Auxin: 4-Cl-IAA

While IAA is ubiquitous, 4-Cl-IAA is a rare, high-potency variant.[1][2][3] Its discovery challenged the "one auxin" dogma and provided a natural model for high-affinity ligand design.

Biosynthesis and Occurrence

Unlike IAA, which is synthesized via the Tryptophan-Dependent (IPyA) pathway in all plants, 4-Cl-IAA production is restricted to specific legumes (Pisum sativum, Vicia faba, Lens culinaris).[2]

-

Precursor: The chlorination event occurs early, likely on Tryptophan (Trp) to form 4-Cl-Trp.[4]

-

Pathway: 4-Cl-Trp is processed by TRYPTOPHAN AMINOTRANSFERASE RELATED (TAR) enzymes to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA), which is then converted to 4-Cl-IAA by YUCCA flavin monooxygenases.[4]

-

Physiological Role: It acts as a specific signal for pericarp (pod) growth. In peas, 4-Cl-IAA is synthesized in developing seeds and transported to the pod wall, preventing abscission and driving elongation more potently than IAA.

Comparative Potency

| Compound | Substituent | Relative Potency (Pea Pericarp Test) | Relative Potency (Root Inhibition) | Metabolic Stability |

| IAA | None | 1.0 (Baseline) | 1.0 | Low (Rapid conjugation) |

| 4-Cl-IAA | 4-Chloro | 10 – 100x | 10 – 50x | High (Resists oxidation) |

| 5-F-IAA | 5-Fluoro | ~1.0 – 2.0x | ~1.0x | Moderate |

| 5,7-Cl2-IAA | 5,7-Dichloro | < 0.1x (Inactive) | Low | High |

| 2,4-D | Synthetic | ~10x (Context dependent) | High | Very High |

Structural & Mechanistic Basis of Potency

The enhanced activity of halogenated analogs is driven by two factors: Receptor Affinity and Metabolic Resistance .

The TIR1/AFB Receptor Interaction

Auxins act as "molecular glue," stabilizing the interaction between the F-box protein TIR1 (or AFB1-5) and the Aux/IAA transcriptional repressor.[5]

-

The Hydrophobic Pocket: The indole ring sits in a hydrophobic cavity of TIR1. The 4-position of the indole ring faces a small hydrophobic niche.

-

The Chlorine Effect: The chlorine atom at position 4 fills this niche more effectively than hydrogen (Van der Waals radius: H = 1.2 Å vs. Cl = 1.75 Å), increasing binding enthalpy.

-

The "Bump" Constraint: Substituents at the 5-position (e.g., 5-Cl, 5-Ph) often clash with the backbone of the receptor unless the receptor is engineered (the "Bump-and-Hole" strategy), whereas the 4-position tolerates halogens well.

Metabolic Blockade

Endogenous IAA is rapidly inactivated by:

-

GH3 Conjugation: Amido-synthetases (GH3 family) conjugate IAA to amino acids (Asp, Glu) for degradation or storage.

-

Oxidation: Dioxygenases (DAO) oxidize IAA to 2-oxindole-3-acetic acid (oxIAA).

Mechanism of Resistance: The electron-withdrawing nature of halogens (Cl, F) deactivates the indole ring, making it a poorer substrate for oxidative enzymes. Furthermore, the steric bulk of the halogen can sterically hinder the active site of GH3 enzymes, prolonging the half-life of the active free acid form in the cytosol.

Caption: Comparative biosynthesis and metabolic fate of IAA vs. 4-Cl-IAA. Note the metabolic blockade (red tee) contributing to 4-Cl-IAA's persistence.

Synthetic Halogenated Analogs

Synthetic chemistry has exploited halogenation to create stable herbicides and precise research tools.

Herbicidal Auxins (2,4-D and Picloram)

-

2,4-D (2,4-Dichlorophenoxyacetic acid): Mimics IAA but is metabolically stable. At high concentrations, it hyper-activates auxin signaling, leading to unregulated growth and plant death.

-

Picloram: A pyridine-based auxin containing three chlorine atoms. It shows distinct receptor selectivity, preferentially binding AFB5 rather than TIR1. This differential binding is a key subject in resistance management.

5-Fluoro-IAA (5-F-IAA): A Chemical Biology Tool

5-F-IAA is often used in prodrug strategies (e.g., Indole-3-Acetic Acid-directed Gene Therapy).[6]

-

Mechanism: Horseradish Peroxidase (HRP) oxidizes IAA to cytotoxic radicals.[6] 5-F-IAA is oxidized more slowly but forms highly toxic metabolites, making it effective for targeted cell ablation in tissues expressing HRP.

Experimental Protocols

These protocols are designed for researchers to validate the differential activity of halogenated analogs.

Protocol A: Comparative Root Growth Inhibition Assay

Validates the "Super-Auxin" potency of 4-Cl-IAA vs. IAA.

Materials:

-

Arabidopsis thaliana seeds (Col-0).[7]

-

0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Phytoagar (pH 5.7).[8]

-

IAA and 4-Cl-IAA stocks (10 mM in Ethanol).

-

Square petri dishes (120mm).

Methodology:

-

Sterilization: Surface sterilize seeds (70% EtOH 1 min, 20% Bleach 10 min, 5x sterile water wash).

-

Stratification: Resuspend in 0.1% agarose; incubate at 4°C for 2 days.

-

Germination: Plate seeds on vertical 0.5x MS plates (no hormone). Grow for 5 days at 22°C, 16h light/8h dark.

-

Transfer: Select seedlings with uniform root length (~1.5 cm). Transfer 10 seedlings to plates containing increasing concentrations of IAA or 4-Cl-IAA: 0 nM (Control), 1 nM, 10 nM, 100 nM, 1 µM .

-

Incubation: Grow vertically for an additional 72 hours.

-

Quantification: Scan plates at 600 dpi. Measure primary root elongation using ImageJ (NeuronJ plugin).

-

Analysis: Plot Relative Root Elongation (%) vs. Log[Concentration]. Calculate IC50 using a non-linear regression (4-parameter logistic model).

-

Expected Result: 4-Cl-IAA IC50 should be ~10-50x lower (more potent) than IAA.

-

Protocol B: DR5::GUS Reporter Assay

Visualizes the spatial activation of the auxin response pathway.

Materials:

-

DR5::GUS transgenic Arabidopsis line.[9]

-

GUS Staining Solution: 100 mM NaPO4 (pH 7.0), 10 mM EDTA, 0.5 mM K3Fe(CN)6, 0.5 mM K4Fe(CN)6, 0.1% Triton X-100, 1 mM X-Gluc (dissolved in DMF).

Methodology:

-

Treatment: Incubate 5-day-old DR5::GUS seedlings in liquid 0.5x MS containing 50 nM IAA or 50 nM 4-Cl-IAA for 3 hours . Include a mock control.

-

Fixation: Transfer seedlings to cold 90% Acetone for 20 mins on ice.

-

Rinse: Wash 2x with 100 mM NaPO4 buffer.

-

Staining: Immerse in GUS Staining Solution. Vacuum infiltrate for 10 mins. Incubate at 37°C overnight in dark.

-

Clearing: Replace stain with 70% Ethanol. Incubate at RT until chlorophyll is removed (change EtOH as needed).

-

Observation: Mount on slides. Observe root tips under brightfield microscopy.

-

Causality: 4-Cl-IAA will induce stronger, more extensive blue staining in the elongation zone compared to equimolar IAA due to higher receptor occupancy and stability.

-

Future Outlook: Orthogonal Control

The study of halogenated auxins paved the way for the "Bump-and-Hole" strategy. By observing how 5-substituted analogs (like 5-Ph-IAA) clashed with wild-type TIR1, researchers engineered a mutant receptor (TIR1-F79G) with a larger binding pocket ("hole") to accommodate the bulky analog ("bump").

While 4-Cl-IAA is a natural "super-agonist," the future lies in synthetic halogenated pairs that can activate specific engineered pathways without affecting endogenous plant physiology, enabling precise control over root architecture and fruit development in transgenic crops.

Caption: Structural logic of Auxin perception. 4-Cl-IAA exploits the WT pocket; 5-Ph-IAA requires engineered 'Holes'.

References

-

Tivendale, N. D., et al. (2012).[4] "Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid." Plant Physiology.

-

Reinecke, D. M. (1999). "4-Chloroindole-3-acetic acid and plant growth." Plant Growth Regulation.

-

Tan, X., et al. (2007).[5] "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature.

-

Calderón Villalobos, L. I., et al. (2012).[10] "A Combinatorial TIR1/AFB-Aux/IAA Co-Receptor System for Differential Sensing of Auxin." Nature Chemical Biology.

-

Uchino, T., et al. (2018). "Engineering an Orthogonal Auxin-TIR1 Pair for Precise Control of Plant Signaling." Nature Chemical Biology.

-

Walter, A., et al. (2020). "Chlorinated Auxins—How Does Arabidopsis thaliana Deal with Them?" International Journal of Molecular Sciences.

Sources

- 1. TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. bioinfo.sibs.ac.cn [bioinfo.sibs.ac.cn]

- 6. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio.umass.edu [bio.umass.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Auxin-modulated root growth inhibition in Arabidopsis thaliana seedlings with ammonium as the sole nitrogen source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Technical Guide: The Role of the 7-Hydroxy Group in Indole Auxin Activity

The following is an in-depth technical guide on the role of the 7-hydroxy group in indole auxin activity, designed for researchers and drug development professionals.

Executive Summary

The 7-position of the indole scaffold represents a critical "molecular switch" in auxin biology. While halogenation (e.g., 7-Cl) at this position typically enhances auxin activity by increasing lipophilicity and receptor affinity, hydroxylation (7-OH) serves a fundamentally different role: metabolic inactivation .[1]

This guide delineates the structural and functional divergence of 7-substituted indoles. Specifically, it details how the 7-hydroxy group acts as a gateway for irreversible catabolism via the OxIAA pathway , contrasting this with the high-potency synthetic analogs used in agrochemistry.[1]

Part 1: Structural Biology & Mechanism of Action[1]

The TIR1/AFB Auxin Receptor Pocket

To understand the impact of the 7-hydroxy group, one must first visualize the binding environment of the Transport Inhibitor Response 1 (TIR1) receptor.[1]

-

The Pocket: The auxin-binding pocket is a hydrophobic cavity bounded by the LRR domain and the Aux/IAA co-receptor.

-

The "Floor": The indole ring of IAA sits on a hydrophobic "floor" composed of residues such as Phe82 and Phe351 (in Arabidopsis).

-

The 7-Position Environment: The C7 carbon of the indole ring is oriented toward a hydrophobic region of the pocket.

Structure-Activity Relationship (SAR) at C7

The introduction of a substituent at C7 alters the physicochemical properties of the ligand, dictating its fate between signaling and degradation .[1]

| Substituent at C7 | Electronic Effect | Lipophilicity (LogP) | TIR1 Binding Affinity | Biological Outcome |

| -H (Native IAA) | Neutral | ~1.41 | High ( | Endogenous Signaling |

| -Cl / -F | Inductive Withdrawal | High (Increased) | Very High | Super-Auxin / Herbicide |

| -OH | Resonance Donation | Low (Decreased) | Low / Negligible | Inactivation / Catabolism |

Mechanistic Insight:

-

7-Cl-IAA (Active): The chlorine atom fills the hydrophobic void at the C7 position, increasing van der Waals contacts with the receptor floor. It also blocks metabolic attack, creating a "super-auxin."[1]

-

7-OH-IAA (Inactive): The hydroxyl group introduces a polar, hydrogen-bond-donating moiety into a hydrophobic niche.[1] This incurs a high desolvation penalty (energy required to strip water from the -OH group before binding). Furthermore, the 7-OH group is a prime target for glycosyltransferases, leading to rapid sequestration.[1]

Part 2: The Metabolic Role of 7-Hydroxylation

In natural plant systems, the 7-hydroxy group is not a feature of active signaling molecules but a marker of catabolic exit .[1] The primary pathway involves the oxidation of IAA to Oxindole-3-acetic acid (OxIAA), followed by 7-hydroxylation.[1]

The OxIAA Catabolic Pathway

Plants maintain auxin homeostasis by degrading excess IAA. The major irreversible pathway is:

-

Oxidation: IAA is oxidized at the C2 position to form OxIAA (inactive).[1]

-

Hydroxylation: OxIAA is hydroxylated at C7 to form 7-OH-OxIAA .[1]

-

Conjugation: 7-OH-OxIAA is glucosylated to 7-OH-OxIAA-Glc for vacuolar storage.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergence between active signaling (7-Cl analogs) and metabolic inactivation (7-OH pathway).

Caption: Divergent fates of 7-substituted indoles. 7-Cl enhances signaling, while 7-OH facilitates catabolic conjugation.[1]

Part 3: Experimental Protocols

For researchers validating these mechanisms, the following protocols distinguish between active auxin signaling and metabolic degradation.

Protocol 3.1: Differential Root Growth Inhibition Assay

Objective: To quantify the biological activity difference between 7-OH-IAA (if synthesized) and 7-Cl-IAA.

Materials:

-

Arabidopsis thaliana Col-0 seeds.[1]

-

0.5x MS Medium plates.

-

Ligands: IAA (Control), 7-Cl-IAA, 7-OH-IAA (custom synthesis or metabolite standard).[1]

Workflow:

-

Stratification: Vernalize seeds at 4°C for 2 days.

-

Treatment: Plate seeds on MS medium containing ligand gradients (0, 10, 100, 1000 nM).

-

Growth: Grow vertically for 7 days at 22°C, 16h light/8h dark.

-

Analysis: Measure primary root length using ImageJ.[1]

-

Calculation: Determine

(concentration inhibiting 50% growth).

Expected Results:

Protocol 3.2: Microsomal Stability Assay (Metabolism)

Objective: To confirm if the 7-hydroxy group acts as a conjugation handle.

Workflow:

-

Preparation: Isolate microsomes from maize or Arabidopsis root tissue.[1]

-

Incubation: Incubate 10 µM substrate (7-OH-IAA or 7-OH-OxIAA) with microsomes + UDP-glucose (cofactor for glycosyltransferases) + NADPH.[1]

-

Sampling: Quench aliquots at 0, 15, 30, 60 min with methanol.

-

Detection: Analyze via LC-MS/MS (MRM mode).

-

Target: Loss of parent mass (M+) and appearance of glucoside mass (M+162).

-

Part 4: Implications for Drug & Agrochemical Development[1]

Agrochemicals (Herbicides)

The "7-position rule" is exploited in herbicide design.

-

Strategy: Halogenation (Cl, F) at C7 prevents hydroxylation and subsequent glycosylation.[1] This "metabolic blockade" extends the half-life of the auxin in the plant, leading to lethal over-stimulation (epinasty).[1]

-

Example: Synthetic auxins often feature chlorination to mimic this effect, ensuring the molecule remains in the active pool rather than the 7-OH-OxIAA sink.[1]

Pharmaceutical Relevance (7-Azaindoles)

While distinct from plant auxins, the 7-azaindole scaffold is crucial in human kinase inhibitor design (e.g., Vemurafenib).[1]

-

Contrast: In drug design, the N at position 7 acts as a hydrogen bond acceptor, unlike the C-OH which acts as a donor/acceptor mix.[1]

-

Note: Do not conflate 7-azaindole activity with 7-hydroxy-indole auxin activity; they target completely different protein families (Kinases vs. F-box proteins).[1]

References

-

Östin, A., et al. (1998). Metabolism of Indole-3-Acetic Acid in Arabidopsis.[1] Plant Physiology.

-

Significance: Establishes the OxIAA -> 7-OH-OxIAA pathway as a major catabolic route.[1]

-

-

Nonhebel, H. M., et al. (1985). Metabolic conversion of oxindole-3-acetic acid to 7-hydroxy-2-oxindole-3-acetic acid 7'-O-beta-D-glucopyranoside.[1][2] Journal of Biological Chemistry.

- Significance: Identifies the 7-glucoside as the terminal metabolite in Zea mays.

-

Tan, X., et al. (2007). Mechanism of Auxin Perception by the TIR1 Ubiquitin Ligase.[1] Nature.[1]

- Significance: Provides the structural basis (TIR1 pocket) explaining why polar 7-substituents reduce binding affinity.

-

Reinecke, D. M. (1999). 4-Chloroindole-3-acetic acid and plant growth.[1] Plant Growth Regulation.

- Significance: Contrasts halogenated auxins (active)

Sources

The 4-Bromoindole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of the 4-Bromoindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] Among its many halogenated derivatives, the 4-bromoindole scaffold has emerged as a particularly versatile and valuable building block in the quest for novel therapeutic agents. The strategic placement of the bromine atom at the C4 position of the indole ring imparts a unique combination of physicochemical properties. It not only influences the molecule's lipophilicity and electronic distribution but also provides a reactive handle for a diverse range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This adaptability has enabled medicinal chemists to explore a broad chemical space, leading to the discovery of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the synthesis, functionalization, and multifaceted applications of the 4-bromoindole scaffold in contemporary drug discovery, offering both foundational knowledge and practical insights for researchers in the field.

I. Synthesis and Functionalization of the 4-Bromoindole Core

The efficient construction of the 4-bromoindole scaffold and its subsequent elaboration are critical first steps in any drug discovery program centered on this core. This section details a robust synthetic protocol for the preparation of 4-bromoindole and a key method for its diversification.

A. Synthesis of 4-Bromoindole via the Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a powerful and widely used method for the preparation of indoles from o-nitrotoluenes.[3][4][5][6] Its advantages include the use of readily available starting materials, mild reaction conditions, and high yields. The synthesis of 4-bromoindole proceeds in two main steps: formation of an enamine followed by reductive cyclization.

Experimental Protocol: Leimgruber-Batcho Synthesis of 4-Bromoindole

Step 1: Formation of (E)-1-(2-(3-bromo-2-nitrophenyl)vinyl)-N,N-dimethylamine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 150-155 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure to yield the crude enamine, which often appears as a dark red oil or solid. This intermediate is often used in the next step without further purification.

Step 2: Reductive Cyclization to 4-Bromoindole

-

Reaction Setup: Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol or a mixture of methanol and ethyl acetate.

-

Catalyst Addition: To this solution, add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

-

Reduction: The reaction vessel is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature for 4-6 hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford pure 4-bromoindole.

Causality Behind Experimental Choices:

-

DMF-DMA: This reagent serves as both a reactant and a dehydrating agent, facilitating the formation of the enamine intermediate.

-

Palladium on Carbon: Pd/C is a highly efficient and commonly used catalyst for the reduction of nitro groups to amines under hydrogenation conditions. This reduction is the key step that initiates the cyclization to form the indole ring.

Visualization of the Leimgruber-Batcho Synthesis:

Caption: Leimgruber-Batcho synthesis of 4-bromoindole.

B. Diversification of the 4-Bromoindole Scaffold via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position of the indole ring is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a particularly powerful tool for this purpose.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoindole with Phenylboronic Acid

-

Reaction Setup: To a Schlenk flask, add 4-bromoindole (1.0 equivalent), phenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Catalyst and Ligand Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction Conditions: Heat the mixture to 80-90 °C and stir under an inert atmosphere for 6-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-phenylindole.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.

-

Base: The base is required to activate the boronic acid for the transmetalation step.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for Suzuki-Miyaura coupling.

II. Applications of the 4-Bromoindole Scaffold in Medicinal Chemistry

The 4-bromoindole scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across a spectrum of diseases. Its derivatives have demonstrated significant potential as anticancer, neuroprotective, and antimicrobial agents.

A. Anticancer Applications: Targeting Tubulin Polymerization

A significant number of indole derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[8][9] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells. Several 4-bromoindole-containing compounds have shown promise in this area.

Mechanism of Action: Inhibition of Tubulin Polymerization

4-Bromoindole derivatives that act as tubulin inhibitors typically bind to the colchicine binding site on β-tubulin. This binding event disrupts the formation of microtubules from α/β-tubulin dimers, leading to a cascade of cellular events:

-

Disruption of Microtubule Dynamics: The binding of the inhibitor prevents the proper assembly of microtubules, which are essential components of the mitotic spindle.

-

Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cells.

Visualization of Tubulin Inhibition Pathway:

Caption: Neuroprotection via Nrf2 pathway activation.

C. Antimicrobial Applications: Disruption of Bacterial Membranes and Other Mechanisms

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Bromoindole derivatives have demonstrated promising activity against a range of bacteria, including multidrug-resistant strains.

Mechanism of Action: Multiple Modes of Antibacterial Activity

The antibacterial effects of 4-bromoindole derivatives are often multifaceted and can include:

-

Membrane Disruption: Some derivatives can perturb the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. [10]* Inhibition of Essential Enzymes: Bromoindoles can act as inhibitors of key bacterial enzymes, such as cystathionine γ-lyase, which is involved in the production of hydrogen sulfide, a molecule that protects bacteria from oxidative stress. [11][12]* Potentiation of Existing Antibiotics: Certain 4-bromoindole-containing compounds can enhance the efficacy of conventional antibiotics, offering a strategy to overcome resistance. [10] Quantitative Data for Selected Antimicrobial 4-Bromoindole Derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | 5-bromoindole-3-glyoxamido spermine 1 | Gram-positive bacteria | - | [10]| | α,ω-di-(5-bromoindole-3-carboxamido)spermine (3) | Staphylococcus aureus | - | [10]| | 5-bromoindole 3-7-3 analogue, 19 | Staphylococcus aureus ATCC 25923 | 12.5 | [10]|

III. 4-Bromoindole as a Precursor to Natural Products

The 4-bromoindole scaffold is not only a valuable starting point for the synthesis of novel bioactive molecules but also serves as a key intermediate in the total synthesis of complex natural products with significant therapeutic potential.

A. Marine Alkaloids

A number of bromoindole-containing alkaloids have been isolated from marine organisms and have demonstrated potent anticancer activities. [13][14][15]The 4-bromoindole moiety is often a crucial component of their structure and is biosynthesized or incorporated during their total synthesis. For example, aplicyanins, which are bromoindole derivatives, have shown potent antimitotic and cytotoxic activities against various tumor cell lines. [13]

B. Ergot Alkaloids

Ergot alkaloids are a class of indole-based natural products produced by fungi of the genus Claviceps. [16][17][18]Many of these compounds have important pharmacological applications. The synthesis of certain ergot alkaloids can utilize 4-bromoindole as a key starting material, allowing for the construction of the complex tetracyclic ergoline ring system. [19][20]

IV. Future Perspectives and Conclusion

The 4-bromoindole scaffold continues to be a highly attractive and productive starting point for the discovery of new drugs. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on:

-

Development of more efficient and stereoselective synthetic methodologies for the construction and functionalization of the 4-bromoindole core.

-

Exploration of novel therapeutic targets for 4-bromoindole-based compounds.

-

Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their clinical potential.

-

Investigation of 4-bromoindole derivatives in combination therapies to enhance efficacy and overcome drug resistance.

References

-

Jakubiec, M., Cholewiński, G., Sieroń, L., & Gębarowski, T. (2022). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Molecules, 27(9), 2986. [Link]

-

Furniel, L. G., et al. (2017). Synthesis of a 4-bromoindole intermediate, aiming the total synthesis of ergot alkaloids. Request PDF. [Link]

-

Melander, R. J., et al. (2022). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 27(19), 6243. [Link]

-

Nováková, K., et al. (2012). Marine Indole Alkaloids. Marine Drugs, 10(10), 2248-2313. [Link]

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

-

Solyev, P. N., et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 30(2), 353. [Link]

-

Mushtaq, I. (2023). How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. [Link]

-

Gribble, G. W. (1990). THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. HETEROCYCLES, 22(1), 195-223. [Link]

-

Shiriaev, V. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3546. [Link]

-

Kumar, D., & Rawat, D. S. (n.d.). Marine natural alkaloids as anticancer agents +. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

-

Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

-

Sharma, A., et al. (2019). Marine anticancer drugs and their relevant targets: a treasure from the ocean. Cancer Chemotherapy and Pharmacology, 84(3), 487-505. [Link]

-

Al-Mourabit, A., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(12), 701. [Link]

-

Gerhards, N., et al. (2014). Biosynthetic Pathways of Ergot Alkaloids. Toxins, 6(12), 3281-3295. [Link]

-

Woldemichael, G. M., & Wink, M. (2021). Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids. Molecules, 26(11), 3267. [Link]

-

Chen, J., et al. (2018). Molecular Targets of Active Anticancer Compounds Derived from Marine Sources. Marine Drugs, 16(5), 169. [Link]

-

Jakubiec, M., Cholewiński, G., Sieroń, L., & Gębarowski, T. (2022). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. ResearchGate. [Link]

-

Suzuki, A. (2005). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Scholar. [Link]

-

Esmaeilpour, M., et al. (2017). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst. ResearchGate. [Link]

-

Chemiz. (2024). Leimgruber–Batcho Indole Synthesis. YouTube. [Link]

-

Al-Bayati, F. A. H., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1323-1337. [Link]

-

Kiliç, Z., Işgör, Y. G., & Olgen, S. (2009). Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors. Chemical Biology & Drug Design, 74(4), 397-404. [Link]

-

Leoni, A., et al. (2016). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 59(17), 7904-7918. [Link]

-

Saadati, M. R., et al. (2018). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]

-

Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

Solyev, P. N., et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. ResearchGate. [Link]

-

He, Q., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1589. [Link]

-

Herrera-Arozamena, C., et al. (2013). Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes. Neuroscience, 235, 144-155. [Link]

-

Al-Bayati, F. A. H., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

-

Meijer, L., et al. (2013). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease, 2013, 381029. [Link]

-

Kumar, A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 18(12), 1403-1421. [Link]

-

Miceli, C., et al. (2023). Discovery of New Antioxidant Molecules Enhancing the Nrf2-Mediated Pathway: Docking Studies and Biological Evaluation. Antioxidants, 12(11), 1958. [Link]

-

Steelman, L. S., et al. (2018). Targeting GSK3 and Associated Signaling Pathways Involved in Cancer. Cells, 7(10), 153. [Link]

-

ChemSrc. (n.d.). 4-Bromoindole. ChemSrc. [Link]

-

Bariwal, J., et al. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry, 87, 844-863. [Link]

-

Olajide, O. A., et al. (2018). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Molecular Neurobiology, 55(10), 8087-8101. [Link]

-

Taylor & Francis Online. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online. [Link]

-

Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Creative Biolabs. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromoindole. PubChem. [Link]

-

Martínez-Flórez, S., et al. (2023). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Antioxidants, 12(2), 498. [Link]

-

He, Q., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed. [Link]

-

Sharma, V., et al. (2019). Medicinal Chemistry of Indole Derivatives: Current to Future Therapeutic Prospectives. Journal of Medicinal Chemistry, 62(24), 10871-10910. [Link]

-

Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 32. [Link]

-

Olajide, O. A., et al. (2018). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Molecules, 23(11), 2871. [Link]

-

bioRxiv. (2024). Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. bioRxiv. [Link]

-

Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net. [Link]

-

Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 32. [Link]

Sources

- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Synthetic Auxin Derivatives as a Novel Frontier in Biofilm Inhibition: A Technical Guide for Researchers

Abstract

Bacterial biofilms represent a significant and persistent challenge across medical and industrial landscapes due to their inherent resistance to conventional antimicrobial agents. This resistance is largely conferred by the protective extracellular polymeric substance (EPS) matrix and the altered physiological state of the embedded bacteria. The discovery of small molecules that can disrupt biofilm formation or disperse existing biofilms is a critical area of research. Intriguingly, plant hormones, particularly auxins, have emerged as key signaling molecules in the inter-kingdom communication between plants and bacteria. This guide delves into the burgeoning field of synthetic auxin derivatives as a promising class of anti-biofilm agents. We will explore the mechanistic underpinnings of auxin-mediated biofilm modulation, provide detailed methodologies for screening and characterizing these compounds, and present a forward-looking perspective on their therapeutic and industrial potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore this innovative approach to combatting biofilm-related challenges.

The Biofilm Predicament: A Fortress of Resistance

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), adhering to a surface.[1][2] This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides a formidable barrier against antibiotics, disinfectants, and the host immune response.[1] Biofilm formation is a multi-step process, typically involving initial attachment, microcolony formation, maturation into a three-dimensional structure, and finally, dispersal of planktonic cells to colonize new sites.[3] This complex lifecycle is regulated by intricate signaling networks, most notably quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner.[1][4] The heightened resistance of biofilms makes infections notoriously difficult to treat and a leading cause of persistent and chronic conditions.[1]

Auxins: Beyond Plant Growth to Bacterial Signaling

Auxins, a class of plant hormones, are well-established regulators of plant growth and development.[5][6] The most common and well-studied auxin is indole-3-acetic acid (IAA).[6] Interestingly, the ability to synthesize IAA is not exclusive to plants; many bacteria, particularly those associated with plants, can also produce this molecule.[5][7] Emerging evidence strongly suggests that IAA and other indole-containing compounds act as inter-kingdom signaling molecules, directly influencing bacterial physiology.[5][8][9][10] In some bacteria, IAA has been shown to modulate a range of processes including virulence factor production, stress resistance, motility, and, critically, biofilm formation.[6][7][11][12]

The impact of IAA on biofilm formation can be species- and concentration-dependent. For instance, studies have shown that IAA can inhibit biofilm formation in pathogens like Pseudomonas aeruginosa.[11][13] Conversely, in some instances, such as with Candida tropicalis, IAA has been observed to promote biofilm formation.[14] This dual role underscores the complexity of auxin-mediated signaling in microbial communities and highlights the potential for developing synthetic auxin derivatives with tailored anti-biofilm activities.

Putative Mechanisms of Action

While the precise molecular targets of auxins in bacteria are still being elucidated, several potential mechanisms for their anti-biofilm effects have been proposed:

-

Interference with Quorum Sensing: Auxins and their derivatives may act as antagonists to QS signaling molecules, thereby disrupting the coordinated gene expression required for biofilm maturation.[1][15]

-

Modulation of Motility: Bacterial motility, often mediated by flagella, is crucial for the initial stages of surface attachment. Some studies suggest that IAA can impact bacterial motility, which in turn affects biofilm formation.[7]

-

Regulation of EPS Production: The synthesis of the EPS matrix is a critical step in biofilm development. Auxin derivatives may interfere with the enzymatic pathways responsible for producing EPS components.[1][16]

-

Induction of Stress Responses: Exposure to certain auxin derivatives may induce a stress response in bacteria that shunts resources away from biofilm formation.

Below is a conceptual diagram illustrating the potential points of intervention for synthetic auxin derivatives in the biofilm formation cascade.

Caption: Potential intervention points of synthetic auxin derivatives in the biofilm formation process.

Designing and Screening Synthetic Auxin Derivatives

The development of novel anti-biofilm agents necessitates a systematic approach to design, synthesis, and screening. The indole scaffold of natural auxins provides a versatile starting point for chemical modification to enhance anti-biofilm efficacy and explore structure-activity relationships (SAR).[17][18][19]

Structure-Activity Relationship (SAR) Considerations

Understanding the relationship between the chemical structure of an auxin derivative and its biological activity is paramount.[17][18][19] Key modifications to the indole scaffold can include:

-

Ring Substitutions: Introducing different functional groups at various positions on the indole ring can significantly alter the molecule's electronic properties and steric hindrance, influencing its interaction with bacterial targets.

-

Side Chain Modifications: Altering the length, branching, and functional groups of the acetic acid side chain can impact the compound's solubility, membrane permeability, and binding affinity.

A systematic exploration of these modifications will enable the development of a focused library of synthetic auxin derivatives for screening.

A High-Throughput Screening (HTS) Workflow

An efficient HTS platform is essential for rapidly evaluating a large library of compounds.[20][21][22] A robust HTS assay for biofilm inhibitors should be sensitive, reproducible, and scalable.[20]

The following diagram outlines a typical HTS workflow for identifying novel anti-biofilm auxin derivatives.

Caption: High-throughput screening workflow for identifying anti-biofilm synthetic auxin derivatives.

Essential Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the study of synthetic auxin derivatives as biofilm inhibitors.

Protocol: Crystal Violet Biofilm Assay

The crystal violet assay is a widely used, simple, and effective method for quantifying biofilm formation in microtiter plates.[23][24][25][26][27]

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial culture (e.g., Pseudomonas aeruginosa)

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

Synthetic auxin derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) crystal violet solution

-

33% (v/v) acetic acid

-

Microplate reader

Procedure:

-

Inoculum Preparation: Grow an overnight culture of the test bacterium in the appropriate medium. Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.[24]

-

Compound Addition: Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate. Add the synthetic auxin derivatives at various concentrations to the wells. Include a vehicle control (solvent only) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.[23]

-

Washing: Carefully discard the medium and planktonic cells. Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.[23]

-

Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[25][26]

-

Washing: Discard the crystal violet solution and wash the plate thoroughly with water to remove excess stain.

-

Drying: Allow the plate to air dry completely.

-

Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.[23][26]

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.[23]

Protocol: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM is a powerful technique for visualizing the three-dimensional structure of biofilms and assessing the effects of inhibitors on biofilm architecture.[2][28][29][30][31]

Materials:

-

Confocal microscope with appropriate lasers and filters

-

Glass-bottom dishes or flow cells

-